3,5-Diphenyl-1H-pyridazin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
961-01-3 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3,5-diphenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-18-15(16)13-9-5-2-6-10-13/h1-11H,(H,17,19) |
InChI Key |
VTJNJYIDNUJVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,5 Diphenyl 1h Pyridazin 4 One and Analogues
Established Synthetic Pathways for Pyridazinone Derivatives
The construction of the pyridazinone ring is a well-established area of heterocyclic chemistry, with several classical methods available for the synthesis of 3,5-diaryl-1H-pyridazin-4-one and its analogues. A primary and widely employed strategy involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives.
A common route to pyridazin-3(2H)-ones involves the cyclization of γ-keto acids with hydrazine hydrate. For instance, the synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones is readily achieved through the reaction of the corresponding β-aroylpropionic acid with hydrazine. researchgate.net These dihydropyridazinone intermediates can then be subjected to dehydrogenation, often using bromine in acetic acid, to yield the aromatic pyridazinone ring system. researchgate.net
Another established pathway utilizes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride (B1165640) to yield pyridazin-3-one derivatives. nih.gov Furthermore, the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been accomplished through a one-pot, three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate. nih.gov
A versatile approach to 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones has been developed, which can be subsequently oxidized to the corresponding phenylpyridazinones. rsc.org For example, a multi-step synthesis starting from benzaldehyde (B42025) can produce 5-phenyl-dihydropyridazinone. rsc.org The oxidation of these 4- and 5-phenyldihydropyridazinones to their aromatic counterparts occurs with relative ease. rsc.org
The following table summarizes some established synthetic routes to pyridazinone derivatives.
| Starting Materials | Reagents | Product Type | Reference(s) |
| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |
| 3-Oxo-2-arylhydrazonopropanals | Active methylene compounds, Acetic anhydride | Substituted pyridazin-3-ones | nih.gov |
| Arylglyoxals, Malononitrile | Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitriles | nih.gov |
| Phenylacetic acid derivatives | Multi-step synthesis | 4-Phenyl-4,5-dihydropyridazin-3(2H)-one | rsc.org |
| Benzaldehyde derivatives | Multi-step synthesis | 5-Phenyl-4,5-dihydropyridazin-3(2H)-one | rsc.org |
Modernized Synthetic Approaches, Including Microwave Irradiation
In recent years, synthetic chemists have focused on developing more efficient, environmentally friendly, and rapid methods for the construction of heterocyclic compounds. Microwave-assisted organic synthesis has emerged as a powerful tool to achieve these goals, often leading to higher yields and shorter reaction times compared to conventional heating methods.
The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. For example, a novel environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones has been developed, which avoids the use of volatile and toxic organic solvents. This neat reaction under microwave irradiation provides excellent yields of the products in a significantly reduced reaction time. researchgate.net
Microwave assistance has also been employed in the formation of fused pyridazinone systems. The reaction of 5-amino-4-hydroxy-3(2H)-pyridazinone with various carboxylic acid derivatives to form an oxazole (B20620) ring has been successfully carried out using a microwave-assisted procedure, which favors shorter reaction times and improved purity of the resulting products. researchgate.net
The following table highlights examples of modernized synthetic approaches for pyridazinone derivatives.
| Synthetic Approach | Key Features | Product Type | Reference(s) |
| Microwave-assisted synthesis | Neat reaction, solvent-free, rapid | Thieno[3,4-d]pyridazinones | researchgate.net |
| Microwave-assisted synthesis | Shorter reaction time, improved purity | 1,3-Oxazolo[4,5-d]pyridazine-2(3H),7(6H)-diones | researchgate.net |
Strategies for Derivatization and Structural Modification of Pyridazinone Nuclei
The functionalization of the pre-formed pyridazinone ring is a key strategy for generating libraries of novel compounds for various applications. The presence of nitrogen and carbonyl functionalities, as well as the potential for introducing leaving groups on the heterocyclic core, allows for a wide range of chemical transformations.
N-Alkylation: The nitrogen atom at the 1-position of the pyridazinone ring is a common site for derivatization. N-alkylation is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. The regioselectivity of N-alkylation in related nitrogen-containing heterocyclic systems, such as imidazopyridines and triazolopyrimidinones, has been studied, and similar principles can be applied to the 3,5-diphenyl-1H-pyridazin-4-one scaffold. researchgate.netfabad.org.tr The choice of base and solvent can influence the outcome of the reaction. For instance, in the alkylation of some imidazopyridines, the use of potassium carbonate in dimethylformamide (DMF) has been reported. fabad.org.tr
Palladium-Catalyzed Cross-Coupling Reactions: A powerful method for introducing aryl, heteroaryl, or vinyl substituents onto the pyridazinone core is through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govproprogressio.hulibretexts.orgnih.gov This reaction typically involves the coupling of a halo-substituted pyridazinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity of the halogen atom often follows the order I > Br > Cl. This methodology allows for the synthesis of a wide array of structurally diverse pyridazinone derivatives that would be difficult to access through other means. The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction.
The following table outlines key strategies for the derivatization of the pyridazinone nucleus.
| Derivatization Strategy | Typical Reagents | Position of Modification | Reference(s) |
| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | N-1 | researchgate.netfabad.org.tr |
| Suzuki-Miyaura Coupling | (Het)arylboronic acids, Palladium catalyst, Base | C-halo positions | nih.govproprogressio.hulibretexts.orgnih.gov |
Advanced Spectroscopic and Crystallographic Structural Elucidation of 3,5 Diphenyl 1h Pyridazin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the N-H proton of the pyridazinone ring and the aromatic protons of the two phenyl rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide insight into the electronic environment and substitution pattern of the phenyl groups.
¹³C NMR: The ¹³C NMR spectrum would be anticipated to display signals for the carbonyl carbon (C=O), the olefinic carbons of the pyridazinone ring, and the carbons of the two phenyl rings.
No specific, experimentally determined ¹H or ¹³C NMR data tables for 3,5-Diphenyl-1H-pyridazin-4-one could be located in the searched resources.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, characteristic vibrational bands would be expected for:
N-H stretching of the amide-like group in the pyridazinone ring.
C=O stretching of the ketone group.
C=N and C=C stretching within the heterocyclic and aromatic rings.
C-H stretching and bending vibrations for the aromatic rings.
A detailed list of specific, experimentally verified FT-IR absorption frequencies for this compound is not available in the reviewed literature.
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
The mass spectrum of this compound (C₁₆H₁₂N₂O) would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (248.28 g/mol ).
Fragmentation patterns could provide further structural information.
Specific mass spectrometry data, including the m/z of the molecular ion and its fragments from experimental analysis, are not documented in the available resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems. The phenyl and pyridazinone rings constitute a conjugated system in the target molecule, which should result in characteristic absorption bands.
No experimental UV-Vis absorption maxima (λ_max_) for this compound have been reported in the searched databases.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and crystal packing.
To perform this analysis, a suitable single crystal of the compound is required. The analysis would provide:
Crystal system (e.g., monoclinic, orthorhombic).
Space group.
Unit cell dimensions (a, b, c, α, β, γ).
Atomic coordinates.
There are no published reports containing single-crystal X-ray diffraction data for this compound.
Based on the performed searches, there is no specific computational chemistry and cheminformatics research available in the public domain for the compound "this compound." While studies exist for other related pyridazine (B1198779), pyrazole (B372694), or heterocyclic derivatives, this information cannot be extrapolated to the specific compound of interest, as computational results such as geometry, electronic properties, and spectroscopic parameters are unique to a molecule's exact structure.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" according to the requested outline. The necessary source data from dedicated DFT, TD-DFT, or other computational studies on this particular molecule could not be located.
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
Despite the growing interest in the biological activities of pyridazinone derivatives, a comprehensive computational chemistry and cheminformatics investigation focused solely on the specific compound this compound is not extensively documented in publicly available scientific research. While numerous studies have employed sophisticated computational methods to explore the properties and interactions of related pyridazine and pyrazole analogues, a detailed analysis of this compound through molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling appears to be a gap in the current body of research.
Computational techniques are pivotal in modern drug discovery and materials science, offering insights into molecular behavior that can guide experimental work. Methodologies such as molecular docking predict the preferred orientation of a molecule when bound to a target, while molecular dynamics simulations provide a view of the dynamic evolution of the complex over time. Binding free energy calculations, like MM-GBSA/PBSA, offer a quantitative estimate of the binding affinity. Furthermore, QSAR and pharmacophore modeling are instrumental in identifying the key structural features responsible for a compound's biological activity.
For instance, studies on various pyridazinone derivatives have successfully utilized these computational tools. Research on 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones as DPP-4 inhibitors has established clear structure-activity relationships, and in silico guided optimization of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines has led to the identification of potent herbicidal agents. These examples underscore the power of computational chemistry in advancing our understanding of molecular interactions and in the rational design of new functional molecules.
However, the application of these detailed computational methodologies specifically to this compound is not readily found in the reviewed literature. The absence of such focused research means that a detailed public repository of its ligand-target interaction profiles, complex stability analyses, and structure-activity relationship models is currently unavailable. Future computational studies dedicated to this compound would be invaluable in elucidating its potential biological targets and mechanism of action, thereby paving the way for its potential application in medicinal chemistry or other fields.
Computational Chemistry and Cheminformatics Investigations of 3,5 Diphenyl 1h Pyridazin 4 One
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Pharmacophore Mapping and Inverse Virtual Screening (iVS) for Target Identification
Computational approaches, particularly pharmacophore mapping and inverse virtual screening (iVS), have been instrumental in elucidating the potential biological targets of pyridazinone-based compounds. These in silico methods help in identifying the key chemical features responsible for biological activity and in screening compound libraries against a vast number of protein targets to find potential binding partners.
A significant in silico drug repurposing study was conducted on a library of 52 new pyridazinone-based small molecules. nih.gov These compounds were initially designed as agonists for formyl peptide receptors (FPRs) but were found to be inactive. nih.gov To explore their potential therapeutic applications, a two-step inverse virtual screening (iVS) analysis was performed. nih.gov
The initial step involved a pharmacophore-based iVS. In this phase, the 52-compound library was screened against a database containing 16,159 pharmacophore models representing druggable binding sites of 23,236 proteins. nih.gov This high-throughput screening method helps to narrow down the potential protein targets by identifying which models the pyridazinone derivatives are most likely to fit.
Following the pharmacophore screening, the binding capabilities of the compounds to the identified potential targets were further investigated using molecular docking studies. nih.gov This structure-based approach provides a more detailed understanding of the binding modes and interactions between the pyridazinone-based ligands and the target proteins. nih.gov To validate the docking results and confirm the stability of the ligand-protein interactions, molecular dynamic simulations were also performed on selected hits. nih.gov
The comprehensive iVS and subsequent analyses led to the identification of aspartate aminotransferase as the most promising repurposed target for this series of pyridazinone-based molecules. nih.gov Aspartate aminotransferase is a crucial enzyme involved in amino acid metabolism and has been investigated as a potential target for various diseases. researchgate.net
In a separate line of investigation, pharmacophore analysis was conducted on a series of pyridazinone derivatives designed as acetylcholinesterase inhibitors. bibliomed.org This study aimed to define the essential structural features required for their inhibitory activity. The generated pharmacophore model, designated as AHHRR, consists of the following features bibliomed.org:
One Hydrogen Bond Acceptor (A)
Two Hydrophobic groups (H)
Two Aromatic Rings (R)
This model provides a qualitative and quantitative explanation of the structure-activity relationships for these pyridazinone derivatives. bibliomed.org
The table below summarizes the key findings from the computational investigations on pyridazinone derivatives.
| Computational Method | Compound Series | Key Findings | Identified Potential Target(s) | Reference |
| Inverse Virtual Screening (iVS) | 52 Pyridazinone-based small molecules | A two-step screening process identified potential protein targets. | Aspartate aminotransferase | nih.gov |
| Pharmacophore Analysis | Pyridazinone derivatives | A five-feature pharmacophore model (AHHRR) was generated. | Acetylcholinesterase | bibliomed.org |
These computational studies highlight the utility of pharmacophore mapping and inverse virtual screening in identifying novel biological targets for pyridazinone-based compounds, thereby opening new avenues for their therapeutic application.
Research into Biological Activity and Mechanistic Insights of Pyridazinone Derivatives
Molecular Target Identification and Validation for Pyridazinone Compounds
Identifying the specific molecular targets with which pyridazinone derivatives interact is fundamental to understanding their therapeutic potential and mechanism of action. Research has successfully identified and validated several enzymes and receptors as targets for this class of compounds.
Pyridazinone derivatives have been shown to inhibit a range of enzymes implicated in various disease states, most notably kinases and enzymes involved in inflammatory pathways like cyclooxygenases (COX) and lipoxygenases (LOX).
Kinases: The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridazinone-based molecules have been designed as inhibitors of several kinases. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme. nih.gov Other targeted kinases include the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), where certain pyridazin-3(2H)-one analogs exhibit submicromolar inhibitory concentrations (IC50). nih.gov Furthermore, pyrazole (B372694) derivatives, which share structural similarities, are known potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinases (CDKs), highlighting the broad potential of related heterocyclic compounds in kinase inhibition. nih.govnih.gov
Cyclooxygenases (COX) and Lipoxygenases (LOX): COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. Developing dual COX/LOX inhibitors is a significant strategy in medicinal chemistry to create potent anti-inflammatory agents with improved safety profiles. nih.gov Certain pyridazinone derivatives have been identified as dual inhibitors of these enzymes. sarpublication.com For example, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been investigated for their dual COX/LOX inhibitory activity. nih.gov Similarly, other pyridazine-based compounds have been developed as selective COX-2 inhibitors, which is advantageous for reducing the gastric side effects associated with non-selective NSAIDs. nih.gov The analgesic and anti-inflammatory properties of many pyridazinone derivatives are attributed to this inhibition. sarpublication.com
The table below summarizes the inhibitory action of selected pyridazinone and related derivatives on various enzymes.
| Compound Class/Derivative | Target Enzyme | Activity/Finding |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 | Potent inhibitory activity identified through screening at 10 μM concentration. nih.gov |
| Pyridazino[4,5-b]indol-4-one analogs (e.g., Compound 10) | DYRK1A | Submicromolar IC50 with no significant activity against CDK5, GSK3α/β, or PI3K p110-α. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., Compound 4h) | FGFR1 | Potent inhibition with an IC50 value of 7 nM. nih.gov |
| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2, 15-LOX | Showed stable complex formation in docking studies, indicating potential inhibitory activity. nih.gov |
| 4-thiazolidinone-bearing pyridazine (B1198779) derivatives | COX-2 | Identified as potent and selective COX-2 inhibitors. nih.gov |
The interaction of pyridazinone derivatives with specific receptor families is less extensively documented than their enzymatic inhibition. However, their reported pharmacological effects, such as analgesic and sedative properties, suggest potential interactions with neuroreceptors. sarpublication.comnih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs represent a large and diverse family of transmembrane receptors that are common targets for a wide range of therapeutics. nih.gov While direct binding studies of 3,5-diphenyl-1H-pyridazin-4-one derivatives to specific GPCRs are not prominently reported, the modulation of signaling pathways downstream of GPCRs is plausible. For example, many GPCRs signal through pathways involving kinases like PI3K, which are known targets of some pyridazinone analogs. nih.govnih.gov The structural features of some pyridazinone antagonists, such as the presence of aromatic scaffolds, are known to facilitate interactions with GPCRs like the A2A adenosine (B11128) receptor through π–π stacking interactions. nih.gov
Neuroreceptors: Several studies have reported that derivatives of the related 3,5-diphenyl-1H-pyrazole scaffold exhibit local anesthetic, analgesic, and sedative activities, which strongly implies interaction with neuroreceptors or ion channels involved in nerve signal transmission. nih.govnih.gov However, the specific receptor subtypes (e.g., GABA, opioid, or other neurotransmitter receptors) have not been definitively identified for the pyridazinone class in the reviewed literature.
Beyond specific enzymes and receptors, the interaction of small molecules with other essential biomolecules like nucleic acids and proteins can be crucial to their biological effects.
DNA: Certain pyridazin-3(2H)-one derivatives have been specifically designed as DNA minor groove binders. nih.gov These compounds, featuring guanidinium (B1211019) groups attached to the pyridazinone core, were hypothesized to enhance hydrogen bonding within the DNA minor groove. nih.gov The DNA binding affinity was assessed through thermal denaturation experiments by measuring the change in the melting temperature (ΔTₘ) of calf-thymus DNA (ct-DNA) in the presence of the compounds. While the observed increases in Tₘ were modest, they confirmed an interaction between the pyridazinone derivatives and DNA. nih.gov
The table below shows the results of DNA thermal denaturation studies for selected pyridazinone-based guanidinium derivatives.
| Compound | Description | ΔTₘ (°C) |
| 1 | Bis-guanidinium derivative | 1.4 |
| 2 | Bis-guanidinium derivative | 1.1 |
| 3 | Bis-guanidinium derivative | 1.2 |
| 4 | Bis-guanidinium derivative | 1.3 |
Data sourced from studies on pyridazin-3(2H)-one-based guanidine (B92328) derivatives showing their interaction with ct-DNA. nih.gov
Plasma Proteins: The binding of drug candidates to plasma proteins, such as human serum albumin, is a critical pharmacokinetic parameter affecting drug distribution and availability. While this is a crucial area of investigation in drug development, specific studies detailing the plasma protein binding profiles of this compound and its close analogs were not highlighted in the reviewed research.
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Structure-Activity Relationship (SAR) studies are pivotal for optimizing the potency and selectivity of lead compounds. For the pyridazinone class, extensive SAR studies have guided the rational design of new derivatives with enhanced biological activities. researchgate.netresearchgate.net
The core strategy often involves modifying the substituents at various positions on the pyridazinone ring and its associated phenyl groups. For example, in the development of FGFR1 inhibitors based on a related pyrrolopyridine scaffold, it was found that introducing methoxy (B1213986) groups at the 3- and 5-positions of a phenyl ring significantly improved potency. nih.gov Conversely, adding a trifluoromethyl or benzyloxy group at the 4-position was detrimental to activity. nih.gov
Rational molecular design often employs bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. A notable example is the replacement of a pyridine (B92270) ring with a pyridazine ring to discover novel drug candidates with potentially improved safety or activity profiles, leveraging the extra nitrogen atom for additional hydrogen bonding interactions. nih.gov The design of novel pyridazinone-based compounds has been guided by mimicking the structures of known successful drugs like Sorafenib. nih.gov
The table below illustrates some SAR findings for pyridazinone and related heterocyclic derivatives.
| Core Scaffold | Structural Modification | Impact on Biological Activity | Target |
| 1H-pyrrolo[2,3-b]pyridine | Addition of 3,5-dimethoxy on phenyl ring | Significantly improved potency | FGFR1 nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Addition of 4-trifluoromethyl on phenyl ring | Decreased potency | FGFR1 nih.gov |
| Pyridazinone | Replacement of pyridine ring with pyridazine ring | Intended to retain activity through extra hydrogen bonding | VEGFR-2 nih.gov |
| Pyridazine | Incorporation of a methylidene hydrazinyl linker | Provided potent inhibitors | COX-2 nih.gov |
| 3,5-Diamino-1H-pyrazole | Fluorine at ortho position of phenyl ring | Highest activity compared to meta or para positions | P. aeruginosa PDE BifA nih.gov |
Elucidation of Cellular Pathway Modulation by Pyridazinone Derivatives
The biological activity of pyridazinone derivatives ultimately manifests through the modulation of intracellular signaling pathways. By inhibiting key molecular targets, these compounds can trigger cascades that affect cell proliferation, survival, and apoptosis.
Research has shown that certain pyridazinone-based diarylurea derivatives, designed as VEGFR-2 inhibitors, can induce apoptosis in cancer cells. nih.gov Gene expression analysis revealed that effective compounds lead to the upregulation of the pro-apoptotic genes p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic regulators pushes the cell towards programmed cell death.
Furthermore, pyridazinone analogs designed to target specific kinases can disrupt major signaling networks. Inhibition of DYRK1A or PI3K by pyridazinone derivatives can interfere with pathways crucial for cell growth and survival. nih.gov The PI3K/mTOR signaling pathway is a central regulator of cellular processes and is often hyperactivated in cancer. researchgate.net Pyridazinone compounds that inhibit components of this pathway are therefore of significant therapeutic interest.
Advancements in Lead Compound Discovery and Development Research Utilizing Pyridazinone Scaffolds
Pyridazinone as a Privileged Scaffold for Rational Drug Design
The pyridazinone core is a significant structural feature in many biologically active compounds, making it a "privileged scaffold" in the field of rational drug design. nih.gov Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov This versatility makes them an excellent starting point for the design of combinatorial libraries aimed at a wide range of therapeutic targets. nih.gov
Pyridazinone-based small molecules have been validated as effective scaffolds for developing binders for enzymes and G-protein coupled receptors (GPCRs). nih.gov The utility of pyridazines and their derivatives, like pyridazinones, in drug design stems from several advantageous properties. These include the ability to modulate physicochemical properties, improve ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, and the availability of diverse and straightforward synthetic methods. nih.gov These characteristics make pyridazinones an invaluable tool for designing novel compounds, particularly in areas like targeted cancer therapy. nih.gov The inherent ability of these scaffolds to interact with various biological targets provides a solid foundation for the discovery of new multi-target ligands and for investigating complex biological mechanisms. nih.gov
Methodologies for Lead Compound Identification and Optimization in Pyridazinone Series
The identification and optimization of lead compounds are critical stages in drug discovery. danaher.com A lead compound is a chemical entity that demonstrates the desired biological activity and has the potential for further development into a therapeutic agent. slideshare.net For pyridazinone series, a variety of methodologies are employed to identify and refine these lead compounds.
Lead Identification: Initial identification of lead compounds within a pyridazinone library can be achieved through several techniques:
High-Throughput Screening (HTS): This method allows for the rapid testing of thousands of compounds against a specific biological target to identify "hits." danaher.comslideshare.net
Virtual Screening: Computational techniques, such as molecular docking, are used to predict the binding of compounds to a target, enabling the screening of large virtual libraries of pyridazinone analogs. nih.govdanaher.com
Fragment-Based Design: This approach involves docking and linking smaller molecular fragments in the binding site of a target to generate novel lead compounds. nih.gov
Lead Optimization: Once a lead pyridazinone compound is identified, it undergoes an iterative process of optimization to enhance its therapeutic properties. patsnap.com This involves a combination of computational and experimental approaches:
Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to lead optimization and involve systematically modifying the chemical structure of the lead compound to understand the relationship between its structure and biological activity. patsnap.com This helps in identifying key functional groups responsible for its therapeutic effects.
Medicinal Chemistry Techniques: Synthetic strategies are used to modify the lead compound's structure to improve its properties. patsnap.com Techniques like bioisosteric replacement (substituting a functional group with a chemically similar one) and scaffold hopping (altering the core structure while maintaining essential functionalities) are employed. patsnap.com
Computational Modeling: Quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations are used to predict how structural modifications will affect the compound's interaction with its target. danaher.compatsnap.com
The following table provides an overview of methodologies used in the discovery and development of pyridazinone-based compounds.
| Methodology | Description | Application in Pyridazinone Research |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries for activity against a biological target. | Identification of initial "hit" pyridazinone compounds with desired biological activity. |
| Virtual Screening | Computational technique to predict the binding of molecules to a target. | In silico screening of virtual pyridazinone libraries to prioritize compounds for synthesis and testing. nih.govdanaher.com |
| Structure-Activity Relationship (SAR) | Study of how chemical structure relates to biological activity. | Guiding the chemical modification of lead pyridazinone compounds to improve potency and selectivity. patsnap.com |
| Lead Optimization | Iterative process of modifying a lead compound to improve its drug-like properties. | Enhancing the efficacy, selectivity, and pharmacokinetic profile of pyridazinone-based drug candidates. danaher.compatsnap.com |
Computational Approaches in Drug Repurposing of Pyridazinone-Based Analogues
Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a cost-effective and time-efficient alternative to traditional drug development. nih.govresearchgate.net Computational methods are particularly valuable in this endeavor, providing a rational basis for predicting new drug-target interactions and reducing the likelihood of failure. researchgate.net
For pyridazinone-based analogues, in silico repurposing studies have shown significant promise. nih.govnih.govtandfonline.com A common strategy involves a two-step computational analysis. nih.govnih.govtandfonline.com Initially, a library of pyridazinone molecules is subjected to pharmacophore-based screening. This ligand-based approach identifies common structural features essential for biological activity. nih.gov Subsequently, the binding characteristics of promising candidates are further investigated using structure-based methods like molecular docking and molecular dynamics simulations to confirm the interactions between the pyridazinone ligands and potential new protein targets. nih.govnih.govtandfonline.com
One notable study reported the use of inverse virtual screening (iVS) to explore new applications for a series of 52 pyridazinone-based molecules. nih.govnih.govtandfonline.com These compounds were initially designed as ligands for the formyl peptide receptor (FPR) but were found to be inactive. nih.govnih.govtandfonline.com Through computational repurposing, aspartate aminotransferase was identified as a promising new target for this series of pyridazinone analogues, warranting further investigation. nih.govnih.gov
The table below summarizes key computational techniques used in the repurposing of pyridazinone analogues.
| Computational Technique | Description | Example in Pyridazinone Repurposing |
| Inverse Virtual Screening (iVS) | A computational method where a single ligand is screened against a library of biological targets to identify potential new binding partners. | Used to screen a library of 52 pyridazinone-based molecules to identify new potential targets. nih.govnih.gov |
| Pharmacophore-Based Screening | A ligand-based method that identifies the 3D arrangement of essential features of a molecule responsible for its biological activity. | The initial step in a two-step computational analysis to process pyridazinone analogues for repurposing. nih.gov |
| Molecular Docking | A structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. | Used to investigate the binding features of pyridazinone analogues with newly identified potential targets. nih.govnih.gov |
| Molecular Dynamics Simulations | A computational method that simulates the movement of atoms and molecules to study the stability and dynamics of ligand-protein complexes. | Employed to confirm the interactions between pyridazinone-based ligands and their repurposed target proteins. nih.govnih.gov |
Exploration of Pyridazinone Derivatives in Agrochemical Research (e.g., Plant Activators)
The application of pyridazinone derivatives extends beyond pharmaceuticals into the realm of agrochemical research. scholarsresearchlibrary.com These compounds have been investigated for a variety of uses in crop protection, including as insecticides, herbicides, and plant growth regulators. scholarsresearchlibrary.comnih.gov A particularly promising area of research is the development of pyridazinone derivatives as plant activators. nih.gov
Plant activators are a novel class of agrochemicals that protect crops from diseases by inducing the plant's own immune responses, rather than by directly acting on the pathogen. nih.gov This mode of action offers several advantages, including high efficacy, low toxicity, and a reduced risk of developing pathogen resistance. nih.gov
Researchers have designed and synthesized series of 3(2H)-pyridazinone derivatives as potential plant activators. nih.gov These compounds were developed based on their structural similarity to known plant activators and plant hormones like salicylic (B10762653) acid. nih.gov In vivo studies have demonstrated that many of these pyridazinone derivatives exhibit excellent, broad-spectrum induced resistance against a variety of pathogens, including fungi, bacteria, and oomycetes. nih.govx-mol.com A key characteristic of these compounds is their effectiveness in vivo without showing direct antimicrobial activity in vitro, which is a hallmark of plant activators. nih.gov
The following table details the findings of a study on 3(2H)-pyridazinone derivatives as plant activators.
| Compound ID | Pathogen | In Vivo Efficacy | In Vitro Activity |
| Representative Compounds | Fungi, Bacteria, Oomycetes | Good induced resistance | No direct antimicrobial activity |
| Compound 32 | Four tested pathogens | Excellent efficacy | Not specified |
These findings highlight the significant potential of 3(2H)-pyridazinone derivatives as a new scaffold for the development of innovative and eco-friendly plant activators for crop protection. nih.govx-mol.com
Q & A
Q. What are the recommended synthetic routes for 3,5-Diphenyl-1H-pyridazin-4-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Multi-step synthesis : Start with substituted phenyl precursors and pyridazine derivatives. For example, cyclocondensation of diketones with hydrazines under acidic conditions (e.g., polyphosphoric acid) is a common approach .
- Optimization : Control temperature (80–120°C), solvent choice (e.g., ethanol or acetic acid), and reaction time (6–24 hours). Monitor progress via TLC.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic techniques :
- NMR : Analyze - and -NMR to confirm aromatic proton environments and carbonyl groups (e.g., pyridazinone C=O at ~165 ppm) .
- Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.1).
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents.
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for organic waste .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?
Methodological Answer:
- In vitro assays :
- Mechanistic studies : Use radiolabeled ligands for receptor-binding assays or patch-clamp electrophysiology for ion channel modulation .
Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR kinases). Validate with MD simulations (NAMD/GROMACS) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
Methodological Answer:
- Troubleshooting checklist :
Q. What green chemistry approaches can be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalysis : Use nano-catalysts (e.g., Fe₃O₄ nanoparticles) to reduce reaction time and energy consumption.
- Waste reduction : Employ microwave-assisted synthesis for faster reactions and lower solvent volumes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
